(5-Bromothiazol-2-yl)methanamine hydrochloride
Overview
Description
(5-Bromothiazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H6BrClN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride typically involves the bromination of thiazole followed by the introduction of an amine group. One common method involves the reaction of 2-aminomethyl-5-bromothiazole with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like ethyl formate and methanol, with sodium methoxide as a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: (5-Bromothiazol-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in redox reactions.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or other strong bases in solvents like methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products where the bromine atom is replaced by another group.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring or the amine group.
Scientific Research Applications
(5-Bromothiazol-2-yl)methanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Bromothiazol-2-yl)methanamine hydrochloride depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The bromine atom can also play a role in enhancing the compound’s lipophilicity, aiding in its cellular uptake .
Comparison with Similar Compounds
- (2-Bromothiazol-5-yl)methanamine hydrochloride
- (5-Bromo-1,3-thiazol-2-yl)methanamine
Comparison:
- Structural Differences: While these compounds share the thiazole ring and bromine atom, the position of the substituents can vary, leading to differences in their chemical reactivity and biological activity.
- Unique Properties: (5-Bromothiazol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets .
Properties
IUPAC Name |
(5-bromo-1,3-thiazol-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S.ClH/c5-3-2-7-4(1-6)8-3;/h2H,1,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSQJRJUBNDTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-88-5 | |
Record name | 2-Thiazolemethanamine, 5-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-bromo-1,3-thiazol-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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